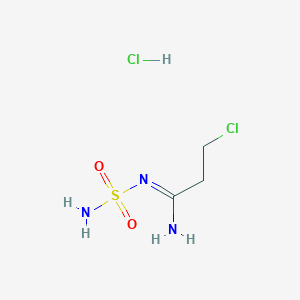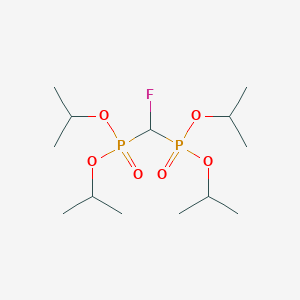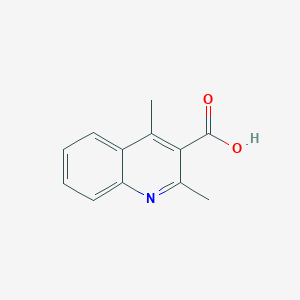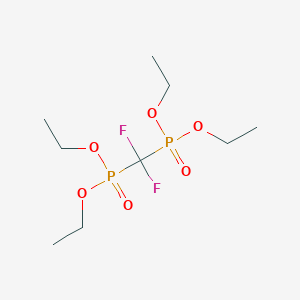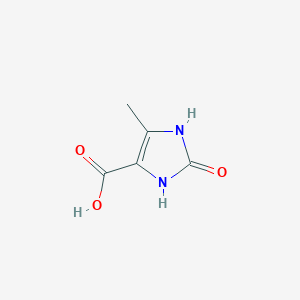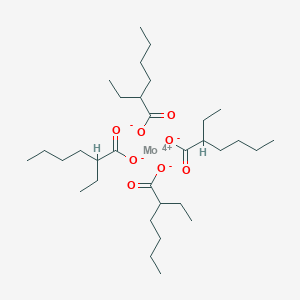
Molybdenum(4+) tetrakis(2-ethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum(4+) tetrakis(2-ethylhexanoate) is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including catalysis, materials science, and biochemistry. This compound is a molybdenum complex that is synthesized through a straightforward process using 2-ethylhexanoic acid and molybdenum trioxide.
Aplicaciones Científicas De Investigación
Molybdenum(4+) tetrakis(2-ethylhexanoate) has been extensively studied for its catalytic properties. It has been shown to be an effective catalyst in various reactions, including olefin metathesis, alkene epoxidation, and oxidation of alcohols. The compound has also been explored for its potential applications in materials science, including the synthesis of thin films and nanoparticles.
Mecanismo De Acción
The mechanism of action of molybdenum(4+) tetrakis(2-ethylhexanoate) as a catalyst is complex and depends on the specific reaction being catalyzed. In general, the compound acts as a Lewis acid, which can coordinate with the substrate and activate it towards the reaction. The molybdenum center can also undergo redox reactions, which can facilitate the transfer of electrons during the reaction.
Efectos Bioquímicos Y Fisiológicos
Molybdenum(4+) tetrakis(2-ethylhexanoate) has not been extensively studied for its biochemical and physiological effects. However, molybdenum is an essential trace element that is required for the activity of various enzymes, including xanthine oxidase and aldehyde oxidase. Therefore, it is possible that molybdenum(4+) tetrakis(2-ethylhexanoate) may have some biochemical and physiological effects, although further research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of molybdenum(4+) tetrakis(2-ethylhexanoate) is its high catalytic activity and selectivity. The compound can be used in small quantities, which makes it cost-effective for large-scale reactions. Additionally, the compound is stable and can be stored for long periods without significant degradation.
One of the limitations of molybdenum(4+) tetrakis(2-ethylhexanoate) is its sensitivity to air and moisture. The compound must be handled in an inert atmosphere, and care must be taken to prevent exposure to air and moisture during storage and handling.
Direcciones Futuras
There are several future directions for the study of molybdenum(4+) tetrakis(2-ethylhexanoate). One area of interest is the development of new catalytic applications for the compound. Additionally, the compound's potential as a material for thin films and nanoparticles could be explored further. Finally, more research is needed to understand the biochemical and physiological effects of molybdenum(4+) tetrakis(2-ethylhexanoate) and its potential as a therapeutic agent.
In conclusion, molybdenum(4+) tetrakis(2-ethylhexanoate) is a promising compound with potential applications in catalysis, materials science, and biochemistry. The compound's synthesis method is straightforward, and it can be obtained in high yields and purity. The mechanism of action of the compound is complex, and further research is needed to understand its biochemical and physiological effects fully. Despite its limitations, molybdenum(4+) tetrakis(2-ethylhexanoate) is a valuable compound for laboratory experiments and has significant potential for future research.
Métodos De Síntesis
Molybdenum(4+) tetrakis(2-ethylhexanoate) is synthesized through a simple reaction between 2-ethylhexanoic acid and molybdenum trioxide. The reaction is carried out in an inert atmosphere, and the product is obtained through a series of purification steps. The synthesis method is well-established, and the compound can be obtained in high yields and purity.
Propiedades
Número CAS |
106414-11-3 |
|---|---|
Nombre del producto |
Molybdenum(4+) tetrakis(2-ethylhexanoate) |
Fórmula molecular |
C32H60MoO8 |
Peso molecular |
668.8 g/mol |
Nombre IUPAC |
2-ethylhexanoate;molybdenum(4+) |
InChI |
InChI=1S/4C8H16O2.Mo/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4 |
Clave InChI |
YKJSOAKPHMIDLP-UHFFFAOYSA-J |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
Sinónimos |
Molybdenum octanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



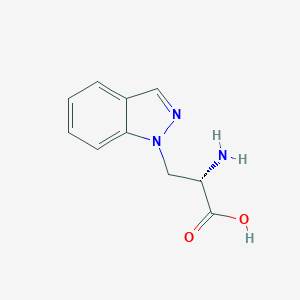
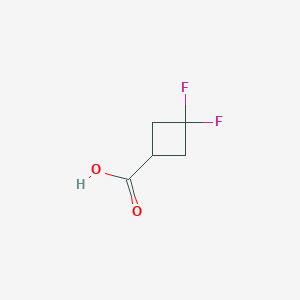
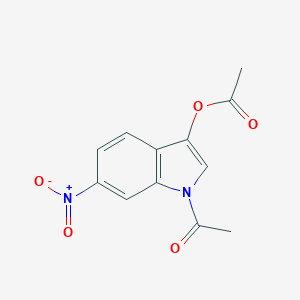
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
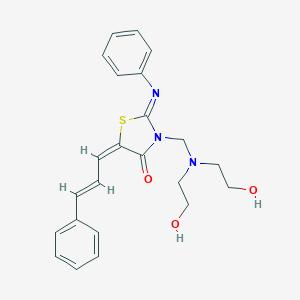
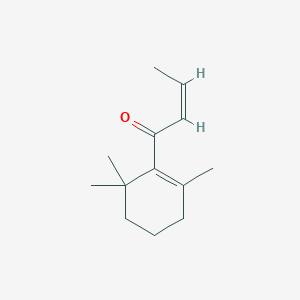
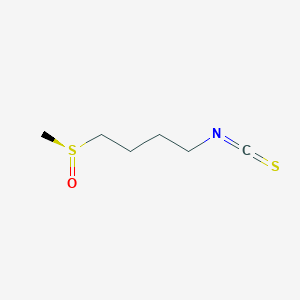
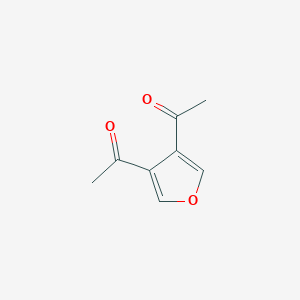
![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)
